Aldoclor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

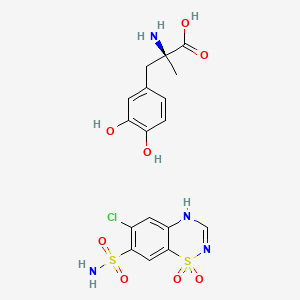

Aldoclor is a combination medication that includes methyldopa and chlorothiazide. Methyldopa is an alpha-2 adrenergic receptor agonist, while chlorothiazide is a thiazide diuretic. This combination is primarily used to treat high blood pressure (hypertension). Methyldopa works by stimulating the brain to decrease the activity of the sympathetic nervous system, while chlorothiazide helps to remove excess water from the body by acting on the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyldopa can be synthesized through the following steps:

Starting Material: The synthesis begins with L-tyrosine.

Hydroxylation: L-tyrosine undergoes hydroxylation to form L-DOPA.

Methylation: L-DOPA is then methylated to produce methyldopa.

Chlorothiazide is synthesized through a different route:

Starting Material: The synthesis starts with 4-amino-6-chlorobenzene-1,3-disulfonamide.

Cyclization: This compound undergoes cyclization to form chlorothiazide.

Industrial Production Methods

Industrial production of methyldopa involves large-scale chemical synthesis using the same steps as mentioned above but optimized for higher yields and purity. Chlorothiazide is also produced industrially through a similar process, ensuring the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Methyldopa and chlorothiazide undergo various chemical reactions:

-

Methyldopa

Oxidation: Methyldopa can be oxidized to form methyldopate.

Reduction: It can be reduced to form alpha-methyldopamine.

Substitution: Methyldopa can undergo substitution reactions to form various derivatives.

-

Chlorothiazide

Hydrolysis: Chlorothiazide can be hydrolyzed to form its corresponding sulfonamide.

Substitution: It can undergo substitution reactions to form different thiazide derivatives.

Common Reagents and Conditions

-

Methyldopa

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Various halogenating agents can be used for substitution reactions.

-

Chlorothiazide

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Halogenating agents are commonly used for substitution reactions.

Major Products Formed

Methyldopa: Major products include methyldopate and alpha-methyldopamine.

Chlorothiazide: Major products include its sulfonamide derivative and various thiazide derivatives.

Scientific Research Applications

Chemistry

Methyldopa is used in research to study its effects on the sympathetic nervous system and its potential as an antihypertensive agent. Chlorothiazide is studied for its diuretic properties and its role in managing fluid balance in the body.

Biology

Methyldopa is used in biological research to understand its impact on neurotransmitter levels and its potential neuroprotective effects. Chlorothiazide is studied for its effects on kidney function and electrolyte balance.

Medicine

Methyldopa is used clinically to manage hypertension, especially in pregnant women. Chlorothiazide is used to treat edema and hypertension. Both compounds are also studied for their potential side effects and long-term safety.

Industry

Methyldopa and chlorothiazide are used in the pharmaceutical industry to develop combination medications for hypertension. They are also studied for their potential use in other therapeutic areas .

Mechanism of Action

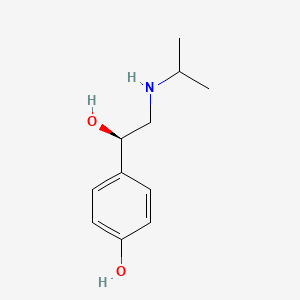

Methyldopa

Methyldopa works by stimulating alpha-2 adrenergic receptors in the brain, which decreases the activity of the sympathetic nervous system. This leads to a reduction in blood pressure. Methyldopa is converted to alpha-methylnorepinephrine, which acts as a false neurotransmitter, further reducing sympathetic outflow .

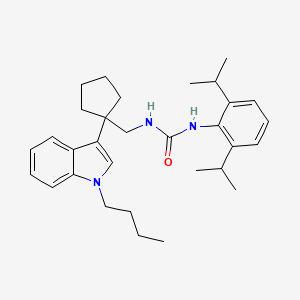

Chlorothiazide

Chlorothiazide acts on the distal convoluted tubule in the kidneys to inhibit sodium reabsorption. This leads to increased excretion of sodium and water, reducing blood volume and blood pressure. It also causes the excretion of potassium and hydrogen ions .

Comparison with Similar Compounds

Methyldopa

Similar Compounds: Clonidine, guanfacine, and guanabenz.

Uniqueness: Methyldopa is unique in its use during pregnancy for managing hypertension due to its safety profile.

Chlorothiazide

Similar Compounds: Hydrochlorothiazide, indapamide, and chlorthalidone.

Uniqueness: Chlorothiazide is one of the earliest thiazide diuretics developed and is still used due to its efficacy and safety

Properties

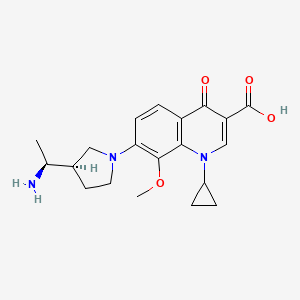

Molecular Formula |

C17H19ClN4O8S2 |

|---|---|

Molecular Weight |

506.9 g/mol |

IUPAC Name |

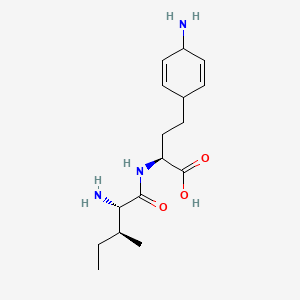

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C10H13NO4.C7H6ClN3O4S2/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h2-4,12-13H,5,11H2,1H3,(H,14,15);1-3H,(H,10,11)(H2,9,12,13)/t10-;/m0./s1 |

InChI Key |

SCJYBEPFUOGAME-PPHPATTJSA-N |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)

![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)